molecular formula C13H8ClNS B2944469 2-(3-Chlorothiophen-2-yl)quinoline CAS No. 860612-41-5

2-(3-Chlorothiophen-2-yl)quinoline

Cat. No.: B2944469
CAS No.: 860612-41-5
M. Wt: 245.72
InChI Key: ZSWGONVZIZGWJN-UHFFFAOYSA-N
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Description

2-(3-Chlorothiophen-2-yl)quinoline is a heterocyclic compound that features a quinoline ring fused with a thiophene ring substituted with a chlorine atom. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorothiophen-2-yl)quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Friedländer synthesis, which involves the reaction of 2-aminobenzophenone with a suitable aldehyde or ketone in the presence of an acid catalyst. Another approach is the Pfitzinger reaction, which uses isatin derivatives and aniline in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale adaptations of these synthetic routes, often utilizing continuous flow reactors to enhance efficiency and yield. The choice of solvents, catalysts, and reaction conditions is optimized to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorothiophen-2-yl)quinoline undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This can lead to the formation of amines or other reduced derivatives.

    Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Nucleophilic substitution reactions often employ reagents such as sodium methoxide (NaOMe) or sodium thiolate (NaSR).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-2-carboxylic acid, while substitution reactions can produce various quinoline derivatives with different functional groups.

Scientific Research Applications

2-(3-Chlorothiophen-2-yl)quinoline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2-(3-Chlorothiophen-2-yl)quinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with DNA replication in microbial cells, leading to antimicrobial effects. In cancer cells, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Chloroquinoline: Shares the quinoline core but lacks the thiophene ring.

    3-Chlorothiophene: Contains the thiophene ring with a chlorine substituent but lacks the quinoline core.

    2-(2-Thienyl)quinoline: Similar structure but with a different substitution pattern on the thiophene ring.

Uniqueness

2-(3-Chlorothiophen-2-yl)quinoline is unique due to the combination of the quinoline and thiophene rings, which imparts distinct electronic and steric properties. This unique structure contributes to its diverse reactivity and potential biological activities, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

2-(3-chlorothiophen-2-yl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClNS/c14-10-7-8-16-13(10)12-6-5-9-3-1-2-4-11(9)15-12/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSWGONVZIZGWJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C3=C(C=CS3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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